molecular formula C14H22O3 B7999136 1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol

1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol

Cat. No.: B7999136
M. Wt: 238.32 g/mol
InChI Key: GNTAEDPDKHCDHO-UHFFFAOYSA-N
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Description

1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol is an organic compound distinguished by its unique structural configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol typically starts from commercially available phenol derivatives. A common approach involves the alkylation of 4-methoxyphenol with isopentyl bromide under basic conditions to yield 3-(isopentyloxy)-4-methoxyphenol. This intermediate can be further treated with ethylmagnesium bromide (Grignard reagent) to introduce the ethanol group.

Reaction Conditions:

  • Alkylation: Basic conditions, typically using potassium carbonate in a suitable solvent like dimethylformamide (DMF)

  • Grignard reaction: Ethylmagnesium bromide in diethyl ether

Industrial Production Methods

Industrial production leverages large-scale reactors, optimized temperatures, and continuous flow systems to maximize yield and efficiency. Reagents are often introduced in a controlled manner to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized to the corresponding ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate.

  • Reduction: The alcohol group can be reduced using lithium aluminum hydride (LiAlH4).

  • Substitution: The methoxy and isopentyloxy groups are susceptible to nucleophilic substitution under specific conditions.

Common Reagents and Conditions

  • Oxidation: PCC in dichloromethane or potassium permanganate in aqueous solution

  • Reduction: LiAlH4 in ether solvents

  • Substitution: Sodium hydride (NaH) in DMF

Major Products Formed

  • Oxidation: Corresponding ketone or aldehyde

  • Reduction: Simplified alcohols with one or more groups reduced

  • Substitution: New compounds with replaced substituents

Scientific Research Applications

1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol has found several applications across diverse fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential effects on biological systems, particularly in cellular studies.

  • Medicine: Explored for its pharmacological properties, including possible anti-inflammatory and analgesic effects.

  • Industry: Utilized in the manufacture of specialty chemicals and potentially as a precursor in the synthesis of performance materials.

Mechanism of Action

The compound’s effects arise from its ability to interact with specific molecular targets:

  • Molecular Targets: Enzymes and receptors involved in metabolic pathways

  • Pathways Involved: Inhibition of specific enzymes, leading to altered biochemical pathways and therapeutic effects

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)ethanol

  • 1-(3-Hydroxy-4-methoxyphenyl)ethanol

  • 1-(3-(Tert-butoxy)-4-methoxyphenyl)ethanol

Unique Features

Compared to these compounds, 1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol stands out due to the isopentyloxy group, which imparts unique steric and electronic properties, influencing its reactivity and interactions.

This overview captures the essence of this compound and its significance in various scientific and industrial contexts. What else do you find fascinating about chemistry?

Properties

IUPAC Name

1-[4-methoxy-3-(3-methylbutoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-10(2)7-8-17-14-9-12(11(3)15)5-6-13(14)16-4/h5-6,9-11,15H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTAEDPDKHCDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC(=C1)C(C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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